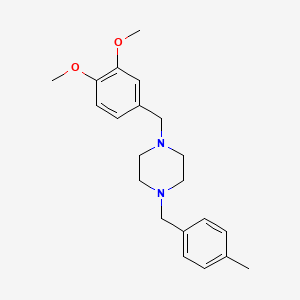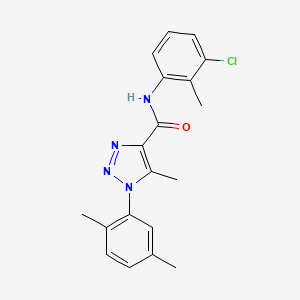
1-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine, commonly known as DMMDA-2, is a psychoactive compound that belongs to the phenethylamine and piperazine families. It is a derivative of the well-known psychedelic drug, mescaline. DMMDA-2 is a potent serotonin receptor agonist and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
DMMDA-2 acts as a partial agonist for 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed throughout the central nervous system. Activation of these receptors leads to the activation of intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. DMMDA-2 has been shown to induce changes in the activity of these neurotransmitter systems, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
DMMDA-2 has been found to induce a variety of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to induce alterations in the activity of neurotransmitter systems such as dopamine, serotonin, and glutamate. DMMDA-2 has been found to induce visual and auditory hallucinations, changes in thought processes, and altered states of consciousness in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA-2 has several advantages as a research tool, including its potency as a serotonin receptor agonist, its ability to induce visual and auditory hallucinations, and its potential as a model for studying the pathogenesis of psychiatric disorders. However, there are also several limitations to its use in lab experiments, including its potential for abuse and its lack of selectivity for specific serotonin receptor subtypes.
Direcciones Futuras
There are several future directions for research on DMMDA-2. One area of interest is the development of more selective agonists for specific serotonin receptor subtypes, which could help to elucidate the role of these receptors in the pathogenesis of psychiatric disorders. Another area of interest is the investigation of the potential therapeutic applications of DMMDA-2 and related compounds for the treatment of psychiatric disorders. Finally, there is a need for further research on the safety and potential for abuse of DMMDA-2 and related compounds.
Aplicaciones Científicas De Investigación
DMMDA-2 has been used in several scientific research studies to investigate its potential as a psychoactive drug. It has been found to be a potent agonist for 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception. DMMDA-2 has been shown to induce visual and auditory hallucinations, changes in thought processes, and altered states of consciousness in animal models. It has also been used in studies investigating the role of serotonin receptors in the pathogenesis of psychiatric disorders such as schizophrenia and depression.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-4-6-18(7-5-17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)21(14-19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNSDOPFVVALRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)

![5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4818083.png)
![1-(4-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4818091.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4818098.png)

![N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine](/img/structure/B4818125.png)
![N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4818127.png)
![ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4818129.png)

![methyl 3-(3-fluorobenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4818136.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4818139.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4818142.png)
![1-(4-ethylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4818153.png)